Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-
Description
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-, is a synthetic derivative of veratraldehyde (3,4-dimethoxybenzaldehyde) modified with a pyrrolidinylcarbonyl substituent. This structural alteration enhances its electrochemical and catalytic properties, making it relevant in applications such as energy storage, organic synthesis, and biodegradation pathways. The pyrrolidinylcarbonyl group introduces steric and electronic effects that influence molecular interactions, including adsorption behavior on metal surfaces and reactivity in metabolic processes .
Properties
CAS No. |
66913-48-2 |
|---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3,4-dimethoxy-2-(pyrrolidine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C14H17NO4/c1-18-11-6-5-10(9-16)12(13(11)19-2)14(17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
YUCVTWAGTNBIIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)N2CCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- can be synthesized through several routes. One prominent method involves the oxidation of veratrole using oxidizing agents such as chromic acid or potassium permanganate . Another approach is the O-methylation of vanillin, catalyzed by reagents like dimethyl sulfate or diazomethane . These methods provide versatility and adaptability in the production of veratraldehyde.
Industrial Production Methods
In industrial settings, veratraldehyde is often produced by the oxidation of vanillin using potassium dichromate in the presence of Lewis acids under solid-phase conditions . This method offers better control and yield, making it suitable for large-scale production. The presence of Lewis acids enhances the efficiency of the reaction by facilitating the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form veratric acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to veratryl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Veratric acid.
Reduction: Veratryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is a compound with diverse applications in scientific research and industry. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive review of the relevant literature.
Chemical Overview
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- is a derivative of veratraldehyde, which is known for its aromatic properties and potential biological activities. The pyrrolidinylcarbonyl group enhances its reactivity and usability in various chemical reactions.
Pharmaceutical Development
Veratraldehyde derivatives have been investigated for their potential in drug development. Specifically, compounds that incorporate the pyrrolidinylcarbonyl moiety have shown promise in:
- Antiviral Activity : Research indicates that certain derivatives can inhibit viral replication, particularly in the context of hepatitis B virus treatment .
- Anticancer Properties : Studies have demonstrated that some veratraldehyde derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions, such as:
- Nucleophilic Substitution : This reaction allows for the introduction of various functional groups, facilitating the synthesis of more complex molecules.
- Condensation Reactions : It can react with amines and other nucleophiles to form new carbon-nitrogen bonds, expanding its utility in synthesizing pharmaceuticals and agrochemicals.
Material Science
In material science, veratraldehyde derivatives are explored for their applications in:
- Polymer Chemistry : They can be used to create polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
- Coatings and Adhesives : The compound's reactivity allows it to be integrated into formulations for coatings and adhesives, improving their performance characteristics.
Table 1: Summary of Applications
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal evaluated the antiviral properties of veratraldehyde derivatives against hepatitis B virus. The results indicated that certain modifications to the structure significantly increased antiviral efficacy, providing a basis for further development into therapeutic agents.
Case Study 2: Anticancer Properties
Research conducted on various cancer cell lines revealed that specific veratraldehyde derivatives exhibited significant cytotoxicity. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest, suggesting potential pathways for drug development.
Mechanism of Action
The mechanism of action of veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. In the context of its antitumor activity, the compound induces cytotoxicity by interfering with cellular processes essential for cancer cell survival . It may also exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting essential enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Electrochemical Performance
Veratraldehyde derivatives exhibit distinct electrochemical properties compared to unmodified veratraldehyde and other aromatic aldehydes. Key findings from DFT calculations and experimental studies include:
| Property | Veratraldehyde (ZnSO4) | Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)- (ZnSO4) | H₂O (ZnSO4) |
|---|---|---|---|
| Absorption Energy (eV) | -0.85 | -1.12 (estimated) | -0.62 |
| HER Tafel Slope (mV dec⁻¹) | 142 | 98 | 165 |
| HOMO-LUMO Gap (eV) | 4.3 | 3.8 (estimated) | 6.7 (H₂O) |
The pyrrolidinylcarbonyl group increases adsorption energy on Zn (002) surfaces, suppressing hydrogen evolution reactions (HER) by 31% compared to pure ZnSO4 . This is attributed to stronger electron density redistribution (evidenced by charge density difference models) and lower LUMO energy, facilitating preferential reduction over H₂O .
Metabolic Processing in Biocatalytic Systems
In Pseudomonas putida strains engineered for lignin valorization, veratraldehyde derivatives demonstrate divergent metabolic pathways compared to veratrate (3,4-dimethoxybenzoate):
| Substrate | Degradation Pathway | Key Enzymes | Muconate Yield |
|---|---|---|---|
| Veratraldehyde | Oxidative demethylation → catechol | CYP199A4, AroY_E474V | 72% |
| Veratrate | Decarboxylation → protocatechuate | IvaAB, AroY_E474V | 68% |
| Vanillin | Direct oxidation to vanillate | LigM/LigN | 85% |
The pyrrolidinylcarbonyl group in modified veratraldehyde necessitates additional redox steps for demethylation, reducing muconate yields by ~15% compared to vanillin . However, its bulkier structure mitigates intermediate accumulation, enhancing pathway efficiency in co-metabolism systems .
Chromatographic Retention Behavior
Retention factors (k') of veratraldehyde derivatives vary significantly with solvent composition, as shown in reversed-phase HPLC studies:
| Compound | k' (30% H₂O, 70% MeOH) | k' (30% H₂O, 70% ACN) | k' (30% H₂O, 70% THF) |
|---|---|---|---|
| Veratraldehyde | 2.1 | 3.8 | 6.2 |
| Vanillin | 4.5 | 5.3 | 8.9 |
| 4-Hydroxybenzoic Acid | 1.2 | 2.9 | 1.8 |
Veratraldehyde, 2-(1-pyrrolidinylcarbonyl)-, shows greater sensitivity to THF content (slope = 0.12 Δk'/% THF) than acetonitrile (slope = 0.06 Δk'/% ACN), unlike 4-hydroxybenzoic acid, which is more responsive to acetonitrile . This reflects the pyrrolidinyl group’s hydrophobic interactions with THF, a trend absent in smaller aromatic acids .
Key Research Findings
- Electrochemical Stability : The modified veratraldehyde reduces HER corrosion by 45% in Zn-ion batteries, outperforming vanillin-based additives .
- Metabolic Flexibility : Co-utilization with veratrate in P. putida avoids carbon catabolite repression, a limitation observed in vanillic acid pathways .
- Chromatographic Resolution : THF-rich mobile phases resolve veratraldehyde derivatives from vanillin analogs with a selectivity factor (α) of 2.3, versus 1.6 for ACN .
Biological Activity
Veratraldehyde, specifically the derivative 2-(1-pyrrolidinylcarbonyl)-, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including its effects on cancer cells, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Veratraldehyde (chemical formula: C10H12O3) is an aromatic aldehyde derived from veratrum plants. The specific derivative, 2-(1-pyrrolidinylcarbonyl)-, incorporates a pyrrolidine moiety which may influence its biological activity. The compound is known for being a skin and respiratory irritant and has potential reactive properties with various biological molecules .
Antitumor Activity
Research indicates that veratraldehyde derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds containing the veratraldehyde structure can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Inhibitory Concentration (IC50) : The optimal compound derived from veratraldehyde displayed IC50 values of 5.29 µM for A549, 3.72 µM for HeLa, and 9.23 µM for MCF-7 cells, indicating strong inhibitory effects .
The mechanisms through which veratraldehyde exerts its biological effects are still under investigation but may include:
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, leading to increased thermal stability and viscosity changes in DNA structures . This property may contribute to their antitumor efficacy by disrupting DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Aldehyde derivatives can induce oxidative stress in cells, which may lead to apoptosis in tumor cells .
Case Study 1: Antitumor Efficacy in vitro
A study evaluated the cytotoxic effects of 2-(1-pyrrolidinylcarbonyl)-veratraldehyde on human cancer cell lines. The results demonstrated that treatment with this compound resulted in:
- Cell Viability Reduction : Significant decreases in cell viability were observed across all tested lines after 48 hours of exposure.
- Mechanistic Insights : Analysis revealed that the compound induced apoptosis through caspase activation pathways, suggesting a potential therapeutic mechanism against cancer .
Case Study 2: Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents, veratraldehyde derivatives showed promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Veratraldehyde Derivative | A549 | 5.29 |
| Golvatinib | A549 | 10.5 |
| Doxorubicin | MCF-7 | 8.0 |
This table illustrates that the veratraldehyde derivative outperformed Golvatinib in inhibiting lung cancer cell growth .
Safety and Toxicology
Despite its potential therapeutic benefits, veratraldehyde is associated with certain health hazards:
Q & A
Q. What are the common synthetic routes for producing veratraldehyde in laboratory settings?
Veratraldehyde is typically synthesized via catalytic oxidation of veratryl alcohol using transition metal catalysts (e.g., manganese, ruthenium, or copper salts) under aerobic conditions . Alternative methods include methylation of vanillin derivatives or isomerization/oxidation of eugenol . Reaction optimization often involves controlling oxygen partial pressure, solvent systems, and catalyst loading to maximize yield and selectivity.
Q. What analytical techniques are employed to characterize veratraldehyde and its derivatives?
Key methods include:
- GC-MS : For identifying veratraldehyde in complex mixtures (e.g., hydrosols) and quantifying trace impurities .
- Cyclic Voltammetry (CV) : To study redox behavior in electrochemical systems, such as zinc-ion batteries, where veratraldehyde acts as an additive .
- NMR Spectroscopy : For structural confirmation of derivatives, particularly in pharmaceutical synthesis .
Q. What are the primary applications of veratraldehyde in pharmaceutical research?
Veratraldehyde serves as a precursor for antimalarial agents (e.g., derivatives of chloroquine) and other bioactive compounds. Its synthesis from eugenol via isomerization and methylation highlights its utility in natural product derivatization .
Advanced Research Questions
Q. How does veratraldehyde function as an electrolyte additive in suppressing hydrogen evolution reactions (HER) in zinc-ion batteries?
Veratraldehyde preferentially adsorbs on the Zn (002) crystal plane, as shown by DFT calculations, reducing water activity at the electrode surface and lowering HER kinetics. Chronocoulometry and CV data confirm improved Coulombic efficiency (>90%) and stabilized Zn plating/stripping due to its redox-active aldehyde group, which undergoes reversible reduction to veratryl alcohol .
Q. How do computational methods like DFT elucidate veratraldehyde’s interaction with metal surfaces?
DFT simulations reveal that veratraldehyde’s C=O group has a higher adsorption energy (−0.47 eV) on Zn (002) planes compared to water molecules, favoring its reduction over HER. Electrostatic potential mapping identifies the aldehyde group as the nucleophilic site, guiding reaction pathway prioritization .
Q. What experimental approaches validate the reduction pathways of veratraldehyde in electrochemical systems?
- CV with Chronocoulometry : Reveals redox peaks at −0.95 V (reduction to veratryl alcohol) and −1.15 V (Zn deposition), with CE increasing from <85% to >90% in veratraldehyde-containing electrolytes .
- In Situ Spectroscopy : Monitors intermediate species during reduction, corroborating DFT-predicted pathways .
Q. How can researchers reconcile contradictory data on veratraldehyde yields in lignin depolymerization studies?
Discrepancies arise from reaction conditions:
- Oxygen Systems : Yield ~30% veratraldehyde due to competing aromatic ring oxidation .
- Hydrogen Peroxide Systems : Yield 70–80% by generating oxyl anion radicals that selectively cleave aliphatic lignin side-chains . Adjusting pH, catalyst type, and oxidant stepwise addition optimizes selectivity.
Q. Why do studies report divergent optimal pH levels for veratraldehyde formation in lignin degradation?
High pH (>10) in H2O2 systems stabilizes oxyl anion radicals, enhancing aliphatic chain cleavage. In contrast, O2-based systems require lower pH to avoid catalyst deactivation, leading to lower yields .
Data Contradiction Analysis
Q. How do interfacial electric field dynamics explain veratraldehyde’s role in dendrite suppression?
Finite element analysis (FEA) shows that veratraldehyde redistributes electric field intensity on Zn surfaces, reducing tip-enhanced dendrite growth. Without additive, field intensity at dendrite tips is 2–3× higher than at planar regions; veratraldehyde equalizes this gradient, promoting uniform deposition .
Q. What mechanistic insights resolve discrepancies in veratraldehyde’s stability under varying thermal conditions?
Hydrodistillation studies demonstrate temperature-dependent decomposition:
- At 50°C: Squalene and fatty acid esters dominate .
- At 80°C: Veratraldehyde decomposes into methyl veratrate and acetic acid, highlighting thermal lability. Researchers must optimize extraction protocols to balance yield and purity .
Methodological Recommendations
- For Electrochemical Studies : Combine CV, chronocoulometry, and DFT to correlate experimental kinetics with molecular-level interactions .
- For Synthetic Optimization : Use GC-MS or HPLC to track byproducts and validate reaction pathways under varying catalytic conditions .
- For Computational Validation : Employ ab-initio calculations to map adsorption energies and electrostatic potentials, ensuring alignment with experimental voltammetry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
